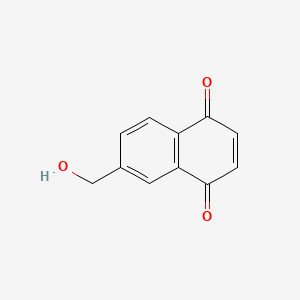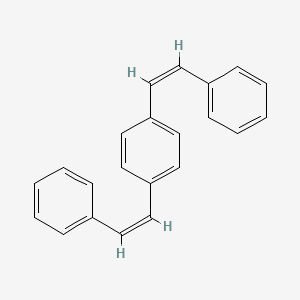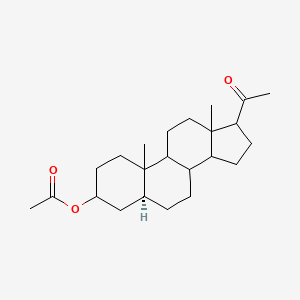![molecular formula C26H34N4O4 B11948286 N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide CAS No. 6342-27-4](/img/structure/B11948286.png)
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide: is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups connected through a decanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide typically involves the condensation reaction between 4-methoxybenzaldehyde and decanediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods for N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imine groups can be reduced to form secondary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine derivative: Used in perovskite solar cells as hole-transporting materials.
N,N’-bis(4-methoxyphenyl)urea: Known for its applications in organic synthesis and materials science.
Uniqueness: N,N’-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide is unique due to its specific structural features, such as the decanediamide backbone and the presence of methoxyphenyl groups. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
6342-27-4 |
|---|---|
Fórmula molecular |
C26H34N4O4 |
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide |
InChI |
InChI=1S/C26H34N4O4/c1-33-23-15-11-21(12-16-23)19-27-29-25(31)9-7-5-3-4-6-8-10-26(32)30-28-20-22-13-17-24(34-2)18-14-22/h11-20H,3-10H2,1-2H3,(H,29,31)(H,30,32)/b27-19-,28-20- |
Clave InChI |
VGPDJPGTCWTTJF-RSSRHXQMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N\NC(=O)CCCCCCCCC(=O)N/N=C\C2=CC=C(C=C2)OC |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)CCCCCCCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11948204.png)






![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)


![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)


![methyl (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanamido]hexanoate](/img/structure/B11948310.png)
